![molecular formula C14H13N5O3S3 B3001118 N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1421492-20-7](/img/structure/B3001118.png)
N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups including a methylsulfonyl group, a tetrahydrothiazolo group, a pyridin group, and a benzo[c][1,2,5]thiadiazole group. These groups suggest that the compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry or materials science .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The presence of multiple heterocyclic rings (thiazolo and pyridin) and a conjugated system (benzo[c][1,2,5]thiadiazole) could result in interesting electronic properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present in its structure. For instance, the methylsulfonyl group is typically a good leaving group, suggesting that it could be involved in substitution reactions . The conjugated system might also participate in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a conjugated system could result in the compound having a color or being fluorescent . The compound is also likely to be quite polar due to the presence of several heteroatoms .Scientific Research Applications
Synthesis and Biological Activity : A series of heterocyclic compounds including derivatives similar to the chemical have been synthesized and characterized, with their antibacterial and antifungal activities studied against various microbes (Patel & Patel, 2015).
Insecticidal Assessment : Research has been conducted on synthesizing various heterocycles incorporating a thiadiazole moiety, demonstrating effectiveness as insecticidal agents against the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017).
Antimalarial Activity and COVID-19 Drug Potential : A study investigated the antimalarial activity of sulfonamide derivatives and explored their potential as COVID-19 drugs through computational calculations and molecular docking studies (Fahim & Ismael, 2021).
Anticancer Properties : A series of 3,6-disubstituted triazolo[3,4-b]thiadiazole derivatives have been synthesized, showing inhibitory effects on the growth of a wide range of cancer cell lines (Ibrahim, 2009).
Antimicrobial and Antifungal Action : Research has identified compounds with high antimicrobial activity, highlighting the significance of such compounds in the development of new antimicrobial and antifungal agents (Sych et al., 2019).
Synthesis and Biochemical Impacts as Insecticidal Agents : Novel biologically active heterocyclic compounds incorporating a Sulfonamide-bearing thiazole moiety have been synthesized and tested for insecticidal properties against Spodoptera littoralis (Soliman et al., 2020).
Apoptotic Activity and Cell Cycle Disruption : Compounds like 3-aminothiazolo[3,2-a]benzimidazole-2-carbonitrile have shown the ability to arrest the G2/M phase of the cell cycle and induce apoptosis in cancer cells (Sarhan et al., 2010).
Anticancer Evaluation and Docking Study : A study synthesized Schiff’s bases containing a thiadiazole scaffold and benzamide groups, demonstrating promising anticancer activity and oral drug-like behavior (Tiwari et al., 2017).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The compound contains a thiazole ring, which is a common feature in many biologically active compounds . Thiazoles have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
For example, some thiazole derivatives have been found to inhibit certain enzymes, leading to their therapeutic effects .
Biochemical Pathways
For example, some thiazole derivatives have been found to inhibit the synthesis of certain proteins, affecting the pathways these proteins are involved in .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Thiazole derivatives, like other organic compounds, are likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine or feces .
Result of Action
The result of the compound’s action would depend on its specific targets and mode of action. For example, if the compound were to inhibit a certain enzyme, the result could be a decrease in the production of a certain protein, leading to therapeutic effects .
Action Environment
The action, efficacy, and stability of a compound can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. For example, the activity of a compound could be enhanced or inhibited by the presence of certain ions or other compounds .
Properties
IUPAC Name |
N-(5-methylsulfonyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-2,1,3-benzothiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O3S3/c1-25(21,22)19-5-4-10-12(7-19)23-14(15-10)16-13(20)8-2-3-9-11(6-8)18-24-17-9/h2-3,6H,4-5,7H2,1H3,(H,15,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEFDBSUMPUDICE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC2=C(C1)SC(=N2)NC(=O)C3=CC4=NSN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(2-Hydroxy-phenyl)-5-thiophen-2-yl-4,5-dihydro-pyrazol-1-yl]-ethanone](/img/structure/B3001038.png)

![5-Bromo-N-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]thiophene-2-sulfonamide;hydrochloride](/img/structure/B3001043.png)
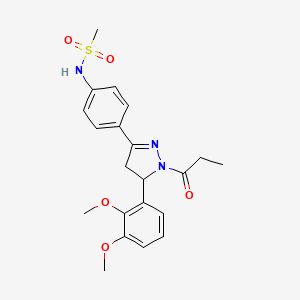
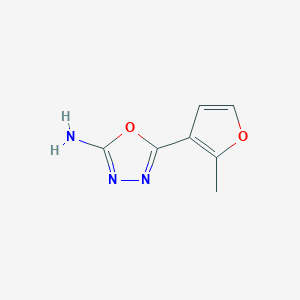
![(Z)-3-[2-(4-chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-1-yl]-2-(3,4-dimethoxyphenyl)prop-2-enenitrile](/img/structure/B3001047.png)
![N-[2-[2-(4,5-Dimethyl-1,3-thiazol-2-yl)piperidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B3001048.png)
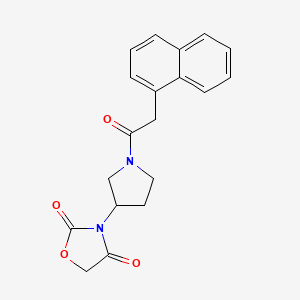
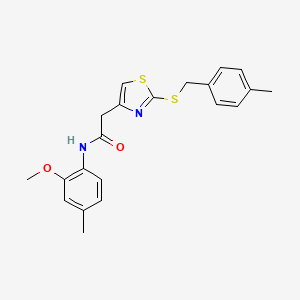
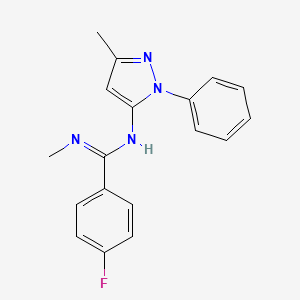
![4-(4-{[(E)-2-phenylhydrazono]methyl}-2-pyrimidinyl)phenyl 4-fluorobenzenecarboxylate](/img/structure/B3001057.png)
![3-(4-methoxybenzyl)-2-thioxo-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B3001058.png)
